molecular formula C9H11F B1295194 2-Fluoro-1,3,5-trimethylbenzene CAS No. 392-69-8

2-Fluoro-1,3,5-trimethylbenzene

Cat. No.: B1295194
CAS No.: 392-69-8
M. Wt: 138.18 g/mol
InChI Key: ZLGPNBBJPOBSLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the reaction of trimethylbenzene with hydrogen fluoride under controlled conditions. This reaction typically occurs at low temperatures to ensure the selective fluorination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable processes. For example, the compound can be synthesized by emulsifying this compound in boiling water, followed by the addition of potassium permanganate and sodium carbonate. The reaction mixture is refluxed for an extended period, and the product is isolated through filtration and acidification .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,3,5-trimethylbenzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Fluoro-2,4,6-trimethylbenzene
  • 1-Chloro-2,4,6-trimethylbenzene
  • 1-Bromo-2,4,6-trimethylbenzene

Comparison: Compared to its halogenated analogs, 2-Fluoro-1,3,5-trimethylbenzene exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius result in stronger carbon-fluorine bonds, enhancing the compound’s thermal stability and resistance to oxidation . These properties make this compound a valuable compound in various applications where stability and reactivity are crucial.

Properties

IUPAC Name

2-fluoro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGPNBBJPOBSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192446
Record name Benzene, 2-fluoro-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-69-8
Record name Benzene, 2-fluoro-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 392-69-8
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Record name Benzene, 2-fluoro-1,3,5-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl Fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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